Encorafenib (CAS: 1269440-17-6) is a highly selective, second-generation, ATP-competitive small-molecule inhibitor of the BRAF kinase, primarily utilized in targeted oncology research and mitogen-activated protein kinase (MAPK) pathway modulation [1]. In procurement and assay design, it serves as a critical benchmark compound for investigating BRAF V600E/K mutations and CRAF activity. Unlike first-generation analogs, encorafenib is specifically engineered to deliver prolonged target residence time and distinct pharmacokinetic properties, making it an essential material for advanced in vitro kinase panels, heterogeneous co-culture models, and in vivo combination therapy evaluations [2].
Substituting encorafenib with first-generation BRAF inhibitors like vemurafenib or dabrafenib fundamentally alters assay kinetics and cellular responses, leading to non-reproducible data in advanced models [1]. Generic substitution fails primarily due to drastic differences in target dissociation half-life; encorafenib remains bound to the BRAF V600E kinase for over 30 hours, whereas vemurafenib dissociates in under an hour, necessitating entirely different dosing intervals and washout protocols. Furthermore, in wild-type BRAF or RAS-mutant cell lines, older inhibitors trigger severe paradoxical ERK activation, confounding off-target toxicity assessments. Encorafenib's significantly wider therapeutic window against this paradoxical activation makes it non-interchangeable for studies involving heterogeneous tumor microenvironments or co-cultures [2].
Encorafenib demonstrates an exceptionally long dissociation half-life (T1/2-diss) from the V600E-mutant BRAF kinase of >30 hours. In direct washout experiments and cell-free assays, this drastically outperforms first-generation comparators dabrafenib (2 hours) and vemurafenib (0.5 hours) [1]. This slow off-rate translates to sustained suppression of phosphorylated ERK (pERK) without the need for constant high-concentration exposure [2].
| Evidence Dimension | BRAF V600E Dissociation Half-Life (T1/2-diss) |
| Target Compound Data | >30 hours |
| Comparator Or Baseline | Dabrafenib (2 hours) and Vemurafenib (0.5 hours) |
| Quantified Difference | 15-fold to 60-fold longer target residence time |
| Conditions | Biochemical washout experiments in A375 melanoma cells and cell-free assays |
Enables researchers to design long-duration in vitro assays and less frequent in vivo dosing schedules while maintaining continuous MAPK pathway suppression.
A major limitation of BRAF inhibitors is the paradoxical hyperactivation of ERK in BRAF wild-type/RAS-mutant cells. Encorafenib exhibits a 'Paradox Index' of 50, calculated as the ratio of the pERK activation EC80 in RAS-mutant cells to the IC80 in BRAF V600E cells[1]. This is significantly higher than dabrafenib (10) and vemurafenib (5.5), indicating a much wider therapeutic window before inducing off-target hyperproliferation [1].
| Evidence Dimension | Paradox Index (pERK EC80 / IC80 ratio) |
| Target Compound Data | 50 |
| Comparator Or Baseline | Dabrafenib (10) and Vemurafenib (5.5) |
| Quantified Difference | 5-fold to 9-fold wider therapeutic window against paradoxical activation |
| Conditions | In vitro comparison using HRASG12V-mutant HaCaT keratinocytes vs. BRAF V600E A375 melanoma cells |
Critical for procurement in heterogeneous co-culture studies, as it prevents confounding hyperproliferative artifacts in non-target wild-type cells.
Encorafenib achieves sub-nanomolar potency against its primary targets, with IC50 values of 0.35 nM for BRAF V600E, 0.47 nM for wild-type BRAF, and 0.30 nM for CRAF in cell-free assays [2]. This represents a higher absolute potency compared to dabrafenib (<100 nmol/L) and vemurafenib (<1 µmol/L) [1]. Its ability to potently inhibit CRAF also helps block potential MAPK pathway reactivation mechanisms.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |
| Target Compound Data | 0.35 nM (BRAF V600E) and 0.30 nM (CRAF) |
| Comparator Or Baseline | Dabrafenib (<100 nM) and Vemurafenib (<1 µmol/L) |
| Quantified Difference | Orders of magnitude lower IC50 for target kinases |
| Conditions | Cell-free biochemical kinase inhibition assays |
Allows for significantly lower working concentrations in cellular assays, minimizing solvent-induced toxicity and non-specific binding.
As a crystalline API, encorafenib is a BCS Class 2 compound with poor aqueous solubility at intestinal pH levels. However, when formulated as an amorphous solid dispersion (e.g., using copovidone and poloxamer), its solubility at pH 6.8 increases 20-fold compared to the crystalline baseline[1]. This transformation allows the amorphous formulation to behave in vivo as a high-solubility BCS Class 1 compound, ensuring complete absorption [1].
| Evidence Dimension | Aqueous solubility at pH 6.8 |
| Target Compound Data | Amorphous solid dispersion (behaves as BCS Class 1) |
| Comparator Or Baseline | Crystalline encorafenib baseline (BCS Class 2) |
| Quantified Difference | 20-fold higher solubility at pH 6.8 |
| Conditions | In vitro simulated physiological GI tract media and GastroPlus PBPK modeling |
Dictates that procurement for in vivo dosing must account for formulation state, as raw crystalline API will yield poor bioavailability without proper solubilization strategies.
Due to its >30-hour dissociation half-life, encorafenib is the preferred choice for extended time-course cellular assays measuring MAPK pathway suppression. It allows researchers to evaluate sustained pERK inhibition without the confounding variables of frequent media changes or re-dosing required by vemurafenib [1].
In co-culture models containing both BRAF V600E mutant cells and BRAF wild-type/RAS-mutant cells, encorafenib's high Paradox Index (50) makes it the optimal procurement selection. It selectively inhibits the target mutant cells while minimizing the risk of paradoxical hyperproliferation in the surrounding wild-type stroma [1].
Encorafenib serves as the standard BRAF inhibitor backbone for combination screening with MEK inhibitors (e.g., binimetinib) or EGFR inhibitors (e.g., cetuximab). Its distinct pharmacokinetic profile and high potency against CRAF help suppress resistance mechanisms, making it ideal for translational colorectal and melanoma models [2].
Because crystalline encorafenib exhibits poor solubility at higher pH (BCS Class 2), it is highly relevant for materials science and pharmaceutical research focusing on amorphous solid dispersions. Researchers utilize it to benchmark the efficacy of polymers like copovidone in achieving 20-fold solubility enhancements for in vivo delivery [3].